2-Hexanone, 1,1-difluoro-1-iodo-
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Overview
Description
2-Hexanone, 1,1-difluoro-1-iodo- is an organic compound with the molecular formula C6H10F2IO It is a derivative of hexanone, where two fluorine atoms and one iodine atom are substituted at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 1,1-difluoro-1-iodo- typically involves the halogenation of hexanone. One common method is the reaction of hexanone with iodine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of 2-Hexanone, 1,1-difluoro-1-iodo- may involve a continuous flow process where hexanone is reacted with iodine and a fluorinating agent in a reactor. The product is then purified using distillation or chromatography techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hexanone, 1,1-difluoro-1-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted hexanones or hexanols.
Oxidation: Formation of hexanoic acid or other oxidized products.
Reduction: Formation of hexanol or other reduced derivatives.
Scientific Research Applications
2-Hexanone, 1,1-difluoro-1-iodo- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hexanone, 1,1-difluoro-1-iodo- involves its interaction with various molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The carbonyl group can undergo nucleophilic addition or substitution reactions, leading to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
- 2-Hexanone, 1,1-difluoro-1-chloro-
- 2-Hexanone, 1,1-difluoro-1-bromo-
- 2-Hexanone, 1,1-difluoro-1-fluoro-
Uniqueness
2-Hexanone, 1,1-difluoro-1-iodo- is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties
Properties
CAS No. |
150542-09-9 |
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Molecular Formula |
C6H9F2IO |
Molecular Weight |
262.04 g/mol |
IUPAC Name |
1,1-difluoro-1-iodohexan-2-one |
InChI |
InChI=1S/C6H9F2IO/c1-2-3-4-5(10)6(7,8)9/h2-4H2,1H3 |
InChI Key |
HUPPJGUJPSUJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(F)(F)I |
Origin of Product |
United States |
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